molecular formula C12H12ClN B3380294 4-Chloro-3-ethyl-2-methylquinoline CAS No. 1888-02-4

4-Chloro-3-ethyl-2-methylquinoline

Cat. No.: B3380294
CAS No.: 1888-02-4
M. Wt: 205.68 g/mol
InChI Key: MYOOCUSHJBZEBU-UHFFFAOYSA-N
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Description

4-Chloro-3-ethyl-2-methylquinoline (CAS 1888-02-4) is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features a chloroquinoline core structure, a scaffold recognized for its significant pharmacological potential . Its molecular formula is C12H12ClN, with a molecular weight of 205.68 g/mol . The chlorine atom at the 4-position and the methyl group at the 2-position make it a versatile precursor for further functionalization via nucleophilic substitution and metal-catalyzed cross-coupling reactions. Research into quinoline derivatives highlights their importance in developing new therapeutic agents. Specifically, this compound and its closely related analogues have been investigated as key intermediates in the synthesis of potential antineoplastic (anti-cancer) agents . Studies on similar 4-chloroquinoline compounds have demonstrated their utility as building blocks for creating novel molecules with significant cytotoxic activity against various human cancer cell lines . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-ethyl-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-3-9-8(2)14-11-7-5-4-6-10(11)12(9)13/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOOCUSHJBZEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2N=C1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501298239
Record name 4-Chloro-3-ethyl-2-methylquinoline
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Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1888-02-4
Record name 4-Chloro-3-ethyl-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1888-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-ethyl-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Chloro 3 Ethyl 2 Methylquinoline and Analogs

Strategic Approaches to the Quinoline (B57606) Core Formation

The assembly of the fundamental quinoline scaffold is the initial and most critical phase in the synthesis of 4-Chloro-3-ethyl-2-methylquinoline. Modern organic synthesis offers a variety of powerful methods to construct this bicyclic heterocycle, each with distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Modern Friedländer Synthesis Protocols and Mechanistic Insights

The Friedländer synthesis, first reported in 1882, remains a cornerstone of quinoline synthesis. organicreactions.orgresearchgate.net It is defined as the acid- or base-catalyzed condensation and subsequent cyclodehydration between a 2-amino-substituted aromatic aldehyde or ketone and a carbonyl compound containing a reactive α-methylene group. organicreactions.orgresearchgate.netresearchgate.net For the specific synthesis of this compound, this would conceptually involve the reaction of a 2-amino-chlorophenyl ketone with 2-pentanone.

There are two primary proposed mechanisms for the Friedländer reaction. wikipedia.orgresearchgate.net The first pathway begins with an intermolecular aldol (B89426) condensation between the two carbonyl partners, which is typically the rate-limiting step. researchgate.net This is followed by a rapid intramolecular cyclization and dehydration to form the quinoline ring. researchgate.net The second proposed mechanism involves the initial formation of a Schiff base between the aniline (B41778) and the ketone, followed by an intramolecular aldol reaction and subsequent elimination of water to yield the final quinoline product. wikipedia.org

Modern advancements in the Friedländer synthesis have focused on the development of more efficient and milder catalytic systems to promote the reaction. nih.govorganic-chemistry.org A wide array of catalysts have been explored, including Brønsted acids like p-toluenesulfonic acid, and various Lewis acids. researchgate.netwikipedia.orgorganic-chemistry.org The use of molecular iodine has also been reported as a highly efficient catalyst for this annulation. organic-chemistry.org These modern protocols often lead to higher yields, shorter reaction times, and more environmentally benign conditions, for instance, by enabling solvent-free reactions. organic-chemistry.org

Catalyst SystemConditionsAdvantageReference(s)
p-Toluenesulfonic acid Solvent-free, microwave irradiationRapid, efficient organic-chemistry.org
**Molecular Iodine (I₂) **Solvent-free or in solventHighly efficient, mild organic-chemistry.org
Lewis Acids (e.g., Nd(NO₃)₃·6H₂O) Conventional heatingHigh yields organic-chemistry.org
Nafion (solid acid) Microwave irradiationEnvironmentally friendly, reusable organic-chemistry.org
Silver Phosphotungstate Reflux in ethanolRecyclable heteropoly acid catalyst organic-chemistry.org

Vilsmeier-Haack Reaction in C-3 and C-4 Functionalization

The Vilsmeier-Haack reaction is a versatile method primarily used for formylation and cyclization, proving to be a powerful tool in quinoline synthesis. benthamdirect.com The Vilsmeier-Haack reagent, typically a chloromethyleneiminium salt generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), can react with activated aromatic compounds and other nucleophiles. semanticscholar.org

In the context of quinoline synthesis, the reaction of N-arylacetamides with the Vilsmeier reagent provides a facile and regioselective route to 2-chloro-3-formylquinolines. benthamdirect.comresearchgate.net This process involves the cyclization of the acetanilide, where the Vilsmeier reagent facilitates both the ring closure and the introduction of a chloro group at the C-2 position and a formyl group at the C-3 position. researchgate.netthieme-connect.com The reaction yields are often influenced by the electronic nature of substituents on the starting acetanilide, with electron-donating groups generally providing better yields. researchgate.net Similarly, starting with an N-phenylpropionamide can yield a 2-chloro-3-methylquinoline, demonstrating the utility of this reaction for introducing substituents at the 3-position. thieme-connect.com

While this reaction directly yields a functionalized quinoline rather than the parent core, the resulting 2-chloro-3-formylquinoline is a valuable intermediate that can be further modified to introduce the desired ethyl group at C-3, making this a strategic pathway toward the target molecule.

Starting MaterialReagentProductSignificanceReference(s)
N-Arylacetamides POCl₃ / DMF2-Chloro-3-formylquinolinesRegioselective synthesis of key intermediates researchgate.net
N-Phenylpropionamide POCl₃ / DMF2-Chloro-3-methylquinolinePrecursor for camptothecin (B557342) analogs thieme-connect.com
4-Hydroxyquinaldines POCl₃ / DMF4-Chloro-3-formyl-2-(2-hydroxy-ethene-1-yl)quinolinesSynthesis of versatile intermediates for diazepino quinolines nih.gov
Substituted Acetanilides POCl₃ / DMFSubstituted 2-Chloro-3-formylquinolinesGood yields (60-80%) under mild conditions thieme-connect.comchemijournal.com

Multicomponent Reaction (MCR) Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) have become a highly efficient and versatile strategy for the synthesis of complex molecules like quinolines from three or more starting materials in a single, one-pot operation. rsc.orgrsc.org These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.orgrsc.org

Several MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully adapted for the synthesis of a wide range of quinoline scaffolds. rsc.orgrsc.org A common MCR approach for quinolines involves the Lewis acid-catalyzed reaction of an aniline, an aldehyde, and an alkyne. scielo.br The mechanism is believed to proceed through the formation of a propargylamine (B41283) intermediate, which then undergoes an intramolecular hydroarylation and cyclization to form a dihydroquinoline, followed by oxidation to the aromatic quinoline. scielo.br

The flexibility of MCRs allows for the incorporation of various substituents by simply changing the starting components. acs.org For the synthesis of this compound, one could envision a three-component reaction using a chloro-substituted aniline, an appropriate aldehyde, and an alkyne that would install the ethyl and methyl groups in the desired positions.

MCR TypeComponentsCatalystProduct ScopeReference(s)
Povarov-type Anilines, Alkynes, ParaformaldehydeCamphor sulphonic acid (CSA)4-Aryl quinolines rsc.org
FeCl₃-mediated Aldehyde, Amine, AlkyneFeCl₃ or Yb(OTf)₃Polysubstituted quinolines scielo.br
Domino Reaction Anilines, Aldehydes, AlkynesCu(I)2,4-Substituted quinolines rsc.org
Titanium-catalyzed Alkyne, Imine, AmineTi-catalystHighly substituted quinolines (via Combes) nih.gov

Cyclocondensation and Annulation Techniques for Quinoline Ring Construction

Beyond the classic named reactions, a broader class of cyclocondensation and annulation strategies are employed for quinoline synthesis. These methods construct the quinoline ring system by forming the new pyridine (B92270) ring onto a pre-existing benzene (B151609) derivative. These strategies are often categorized by the number of atoms each reactant contributes to the newly formed ring, such as [4+2] or [3+3] annulations. nih.gov

The Friedländer and Combes syntheses fall under the general umbrella of cyclocondensation. organicreactions.orgmdpi.com More recent developments include oxidative annulation strategies, which have gained prominence for their efficiency. mdpi.comorganic-chemistry.org These can involve transition-metal-catalyzed C-H activation and functionalization, dehydration coupling, or photocatalytic oxidative cyclization. mdpi.com For example, rhodium-catalyzed [4+2] annulation has been used to construct quinoline-linked covalent organic frameworks. nih.gov Another innovative [4+2] annulation approach involves the reaction of 2-azidobenzaldehydes with various partners, which serves as a versatile method for assembling substituted quinolines. nih.gov These advanced techniques provide powerful and often highly regioselective pathways to complex quinoline structures from simple, readily available starting materials. nih.govmdpi.com

Regioselective Introduction of Chloro, Ethyl, and Methyl Substituents

Once the quinoline core is formed, or concurrently during its formation, the precise placement of the chloro, ethyl, and methyl groups is required. The regioselectivity of these introductions is paramount.

Directed Ortho-Metalation and Halogen-Metal Exchange for C-4 Chlorination

Achieving selective C-4 chlorination on a pre-formed quinoline ring can be accomplished through sophisticated organometallic techniques. Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing metalation group (DMG) on the aromatic ring. wikipedia.orgbaranlab.org The DMG, typically a Lewis basic group such as an amide or phosphorodiamidate, coordinates to a strong lithium base (e.g., n-butyllithium), directing the deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with an electrophilic chlorine source to install the chloro substituent with high regioselectivity. wikipedia.org

A complementary and widely used technique is the halogen-metal exchange. This method is particularly useful for functionalizing positions that are not easily accessed by DoM. researchgate.netacs.org For C-4 chlorination, a precursor such as 4-bromoquinoline (B50189) or 2,4-dibromoquinoline (B189380) can be used. acs.orgdurham.ac.uk Treatment with an organometallic reagent like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) can selectively perform a bromine-magnesium exchange at the C-4 position. acs.orgdurham.ac.uk This generates a C-4 Grignard reagent, which can then be quenched with an electrophile, such as N-chlorosuccinimide (NCS) or hexachloroethane, to install the chlorine atom. This approach has been shown to be highly regioselective, with i-PrMgCl·LiCl preferentially reacting at the C-4 position over other positions like C-2. acs.orgdurham.ac.uk

Another classical and effective route to 4-chloroquinolines is the Gould-Jacobs reaction, which produces a 4-hydroxyquinoline (B1666331) intermediate. mdpi.comresearchgate.net This intermediate can then be readily converted to the corresponding 4-chloroquinoline (B167314) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.net

MethodKey ReagentsIntermediateApplicationReference(s)
Directed Ortho-Metalation (DoM) DMG, n-BuLi, Electrophilic Cl sourceAryllithiumRegioselective functionalization ortho to DMG wikipedia.orgresearchgate.net
Halogen-Metal Exchange i-PrMgCl·LiCl, 4-Bromoquinoline, Electrophilic Cl sourceC4-Magnesiated quinolineRegioselective C-4 functionalization acs.orgdurham.ac.uk
Gould-Jacobs / Chlorination Aniline, Diethyl ethoxymethylidenemalonate; then POCl₃4-HydroxyquinolineSynthesis of 4-chloroquinolines mdpi.comresearchgate.net

Stereoselective and Regioselective Ethyl Group Installation at C-3

The precise installation of an ethyl group at the C-3 position of the quinoline core is a critical step in the synthesis of this compound. Achieving stereoselectivity and regioselectivity in this process is paramount for ensuring the desired biological activity and minimizing the formation of unwanted isomers. While direct C-H functionalization at the C-3 position of quinolines can be challenging, several strategies have been developed to introduce substituents at this position with high control.

One approach involves the use of directing groups to guide the functionalization to the desired carbon. For instance, Pd(II)-catalyzed methods using carboxylic acids as ligands have shown high reactivity and selectivity for C-3 arylation of quinolines. mdpi.com Although this method focuses on aryl groups, the principles can be adapted for alkyl group installation. The mechanism often involves a double C-H activation process where a carboxylate ligand facilitates the deprotonation step. mdpi.com

Another strategy involves the functionalization of pre-existing quinoline scaffolds. For example, the reaction of 2,3-dibromoquinoline (B82864) with an organomagnesium reagent like i-PrMgCl·LiCl can lead to a regioselective magnesiation at the C-3 position. acs.org This magnesiated intermediate can then be reacted with an ethylating agent to introduce the ethyl group at the desired location. This method offers a high degree of regioselectivity due to the differential reactivity of the bromine atoms. acs.org

Furthermore, dearomative hydroboration strategies offer a novel pathway for the functionalization of quinolines. nih.gov By employing specific phosphine-ligated borane (B79455) complexes, it is possible to achieve regioselective hydroboration at various positions of the quinoline ring, including those that would lead to C-3 functionalization after subsequent manipulation. The choice of the phosphine (B1218219) ligand plays a crucial role in directing the regioselectivity of the hydroboration. nih.gov

Methyl Group Introduction and Functionalization at C-2

The introduction of a methyl group at the C-2 position of the quinoline ring is a common transformation in the synthesis of quinoline derivatives. nih.gov This can be achieved through various classical and modern synthetic methods. The Doebner-von Miller reaction, for instance, can produce 2-methylquinolines from the reaction of anilines with α,β-unsaturated aldehydes or ketones under acidic conditions. mdpi.com

Once the 2-methylquinoline (B7769805) scaffold is in place, the methyl group itself can be a handle for further functionalization. The C(sp³)–H bonds of the 2-methyl group are activated by the adjacent nitrogen atom, making them susceptible to various transformations. researchgate.net This activation allows for reactions such as Knoevenagel-type condensations with aldehydes to form 2-styrylquinolines. researchgate.net

Metal-free approaches have been developed for the functionalization of the C-2 methyl group. For example, a tandem reaction involving the functionalization of C(sp³)–H bonds of 2-methylquinolines and subsequent cyclization with 2-styrylanilines has been reported. nih.govacs.org This method avoids the use of transition metals and demonstrates good functional group tolerance. nih.govacs.org The reaction of 2-methylquinolines with different electronic properties can proceed smoothly, with electron-withdrawing groups on the aromatic ring generally leading to higher yields. nih.govacs.org

Control experiments have suggested that the functionalization of the 2-methyl group can proceed through the oxidation of the C(sp³)–H bond to an aldehyde motif. acs.org This intermediate can then undergo further reactions. The use of a promoter like acetic acid can activate the methyl group and facilitate the formation of an enamine tautomer, which is a key intermediate in these transformations. acs.org

Table 1: Selected Methods for Functionalization of 2-Methylquinolines

Reaction TypeReagents and ConditionsProduct TypeYield RangeReference
Tandem C(sp³)–H functionalization and cyclization2-styrylanilines, I₂, TBHP, DMSO, 120 °CFunctionalized quinolines42-81% nih.govacs.org
Knoevenagel-type condensationAromatic aldehydes2-StyrylquinolinesNot specified researchgate.net
Oxidation to aldehydeStandard oxidation conditionsQuinoline-2-carbaldehyde87% acs.org

Green Chemistry Principles and Sustainable Synthetic Routes

The development of environmentally benign synthetic methods is a major focus in modern organic chemistry. For the synthesis of quinoline derivatives like this compound, several green chemistry approaches have been explored.

Catalyst-Free and Solvent-Free Methodologies

A significant advancement in green quinoline synthesis is the development of catalyst-free and solvent-free reaction conditions. jocpr.com These methods not only reduce the environmental impact by avoiding the use of potentially toxic catalysts and organic solvents but also often lead to simpler work-up procedures and higher purity of the final products.

The Friedländer synthesis, a classical method for quinoline preparation, has been adapted to solvent-free conditions. researchgate.net For example, the reaction of 2-aminoaryl ketones with carbonyl compounds can be carried out by heating the neat reactants, sometimes with the aid of a solid support like silica-supported P₂O₅. researchgate.net This approach has been shown to produce polysubstituted quinolines in high yields with short reaction times. researchgate.net Similarly, grinding techniques using a catalytic amount of a solid acid like p-toluenesulfonic acid (p-TSA) under solvent-free conditions have been successfully employed for quinoline synthesis. researchgate.net

Furthermore, transition-metal-free oxidative cycloisomerization of o-cinnamylanilines using a base like KOtBu in DMSO as an oxidant provides a route to 2-aryl-4-substituted quinolines at room temperature. acs.org Metal-free syntheses of functionalized quinolines have also been achieved from 2-styrylanilines and 2-methylquinolines, avoiding the need for transition metal catalysts. nih.gov

Table 2: Examples of Catalyst-Free and Solvent-Free Quinoline Synthesis

Transition Metal-Catalyzed and Organocatalytic Approaches

Transition metal catalysis and organocatalysis offer powerful and often highly selective routes to quinoline derivatives. researchgate.net These methods can operate under mild conditions and allow for a high degree of control over the substitution pattern of the quinoline ring.

Transition metal catalysts, particularly those based on palladium and copper, are widely used for the C-H functionalization of quinolines, enabling the introduction of various substituents at specific positions. mdpi.com For example, copper-catalyzed intermolecular dehydrogenative amination of quinoline N-oxides can be used to construct 2-aminoquinolines. mdpi.com

Organocatalysis has emerged as a green alternative to metal catalysis, avoiding the use of toxic and expensive metals. researchgate.net Organocatalytic methods have been successfully applied to the synthesis of functionalized quinolines. nih.gov For instance, the use of a Brønsted acid catalyst can promote the cyclization of N-alkyl anilines with alkynes or alkenes to yield quinolines, even under solvent-free conditions. tandfonline.com Asymmetric organocatalysis has also been developed to produce complex, polycyclic quinoline derivatives with high enantioselectivity. acs.org

Microwave-Assisted and Flow Chemistry Applications

Microwave-assisted organic synthesis (MAOS) and flow chemistry are two enabling technologies that can significantly enhance the efficiency and sustainability of chemical processes. frontiersin.org

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields in quinoline synthesis. benthamdirect.com For example, the Friedländer synthesis has been successfully performed under microwave conditions using various catalysts, including recyclable solid acids. tandfonline.com Microwave-assisted synthesis of 4-phenoxyquinolines from 4,7-dichloroquinoline (B193633) and phenols has been achieved in an ionic liquid as a green solvent, resulting in excellent yields and short reaction times. nih.gov

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved safety, better heat and mass transfer, and easier scalability. uniqsis.comresearchgate.net Continuous-flow processes have been developed for the synthesis of quinolines, including a tandem photoisomerization-cyclization process. thieme-connect.devapourtec.com This method allows for the generation of various substituted quinolines in high yields and with high throughput. vapourtec.com

Scale-Up Synthesis and Process Optimization for Academic Research

The ability to scale up a synthetic route from the milligram to the gram scale is crucial for further investigation of a compound's properties and potential applications in academic research. organic-chemistry.org Several factors need to be considered for a successful scale-up, including the availability and cost of starting materials, the robustness of the reaction conditions, and the ease of purification.

For the synthesis of quinoline derivatives, methods that utilize readily available starting materials and avoid complex purification procedures are highly desirable for scale-up. organic-chemistry.org One-pot multicomponent reactions are particularly attractive as they can simplify the synthetic process and reduce waste. researchgate.net

An example of a scalable synthesis is the benzylamine-catalyzed on-water synthesis of 2-substituted quinolines from 2-aminochalcone derivatives, which offers simple operation, easy product isolation by filtration, and the possibility of catalyst recycling. organic-chemistry.org Similarly, metal-free methods for the functionalization of 2-methylquinolines have been shown to have scaled-up synthetic capability. nih.govacs.org

Process optimization is a key aspect of scale-up. This involves systematically varying reaction parameters such as temperature, concentration, catalyst loading, and reaction time to find the optimal conditions for maximizing yield and minimizing by-product formation. researchgate.net The use of flow chemistry can greatly facilitate process optimization and scale-up due to the precise control over reaction parameters. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 3 Ethyl 2 Methylquinoline Transformations

Nucleophilic Substitution Reactions

The most explored aspect of the reactivity of 4-chloroquinolines is their susceptibility to nucleophilic substitution at the C-4 position. This reactivity is a cornerstone for the derivatization of the quinoline (B57606) scaffold.

The chlorine atom at the C-4 position of 4-Chloro-3-ethyl-2-methylquinoline is readily displaced by a variety of nucleophiles. This is a common feature for 4-chloroquinolines, where the lone pair of the ring nitrogen facilitates the stabilization of the Meisenheimer-type intermediate formed during the substitution process. mdpi.comresearchgate.net Reactions with amines, thiols, and azide (B81097) ions have been reported for analogous 4-chloroquinoline (B167314) systems, leading to the formation of new C-N, C-S, and C-N bonds, respectively. mdpi.comresearchgate.net

The reaction with amines, such as primary and secondary amines, typically proceeds under thermal conditions, sometimes in the presence of a base to neutralize the liberated HCl. chemguide.co.uk The resulting 4-aminoquinoline (B48711) derivatives are of significant interest in medicinal chemistry. libretexts.org Thiolates, the conjugate bases of thiols, are potent nucleophiles and react efficiently with 4-chloroquinolines to yield 4-thioquinolines. masterorganicchemistry.comlibretexts.org These reactions are generally high-yielding and tolerant of various functional groups on both the quinoline and the nucleophile. cas.cn

The substitution can also be achieved with sodium azide, typically in a polar aprotic solvent like N-methylpyrrolidone, to introduce an azido (B1232118) group at the C-4 position. researchgate.net This azido derivative can then serve as a precursor for further transformations, such as reduction to an amino group or participation in cycloaddition reactions. researchgate.net

Table 1: Examples of Nucleophilic Substitution at the C-4 Position of Analogous 4-Chloroquinolines

NucleophileReagent ExampleProduct TypeReference
AmineHydrazine (B178648) Hydrate4-Hydrazinoquinoline mdpi.com
ThiolThiophenol4-(Phenylthio)quinoline researchgate.net
Azide IonSodium Azide4-Azidoquinoline researchgate.net
AmineAniline (B41778)4-Anilinoquinoline chemijournal.com

This table presents data for analogous 4-chloroquinoline compounds to illustrate the expected reactivity of this compound.

While the C-4 position is the most reactive site for nucleophilic attack, the substituents on the quinoline ring can also undergo reactions. However, direct nucleophilic attack on the ethyl group at the C-3 position is not a commonly reported pathway under standard nucleophilic substitution conditions. The C-H bonds of the ethyl group are generally unreactive towards nucleophiles. Derivatization of the ethyl group would typically require initial functionalization, for instance, through radical halogenation, to introduce a leaving group, which could then be substituted by a nucleophile. There is currently a lack of specific literature detailing such derivatization for this compound.

Electrophilic Aromatic Substitution on the Benzo Ring

Electrophilic aromatic substitution reactions on the benzene (B151609) ring of the quinoline nucleus are also possible. The quinoline ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The substitution pattern is influenced by the existing substituents. For the quinoline ring, electrophilic substitution typically occurs on the benzo portion, with positions C-5 and C-8 being the most favored.

Common electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acid) and halogenation. The specific regioselectivity in this compound would be complex, influenced by the deactivating chloro and quinoline nitrogen groups and the activating (by hyperconjugation) methyl and ethyl groups. Detailed studies on the electrophilic aromatic substitution of this compound are not extensively documented in publicly available literature. However, nitration of similar quinoline systems has been shown to occur, for example, in the synthesis of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione from the corresponding 4-hydroxy derivative. researchgate.net

Oxidation and Reduction Pathways of the Quinoline Nucleus

The quinoline nucleus can undergo both oxidation and reduction reactions. Oxidation of the quinoline nitrogen to an N-oxide can be achieved using oxidizing agents such as peracids (e.g., m-CPBA) or hydrogen peroxide. The resulting N-oxide can exhibit different reactivity patterns compared to the parent quinoline.

Reduction of the quinoline ring can also be performed. Catalytic hydrogenation can lead to the saturation of the pyridine (B92270) ring, the benzene ring, or both, depending on the catalyst and reaction conditions. For chloroquinolines, care must be taken to avoid dehalogenation, which can occur under certain reductive conditions. Specific studies on the oxidation and reduction of this compound are not widely reported. However, reduction of the nitro group in analogous nitroquinoline derivatives is a common transformation.

Ring Transformation and Rearrangement Reactions

Ring transformation and rearrangement reactions of the quinoline scaffold can lead to the formation of other heterocyclic systems. For instance, treatment of 4-chloroquinolines with strong bases can sometimes lead to ring-opening or rearrangement products. In some cases, nucleophilic attack can be followed by a ring-opening and subsequent ring-closing (RORC) sequence to yield a different heterocyclic core. researchgate.net

An example of such a transformation is the reaction of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with hydrazine hydrate, which results in the opening of the pyrone ring and subsequent closure to form a pyrazolone (B3327878) derivative attached to the quinolinone core. researchgate.net While this is a more complex system, it illustrates the potential for ring transformations in quinoline chemistry. Specific examples of ring transformations starting from this compound are not readily found in the literature.

Elucidation of Reaction Mechanisms and Intermediates

The mechanism of nucleophilic aromatic substitution (SNAr) at the C-4 position of 4-chloroquinolines is generally accepted to proceed through a two-step addition-elimination pathway. mdpi.com In the first step, the nucleophile attacks the electrophilic C-4 carbon, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the quinoline ring system, including the electronegative nitrogen atom, which contributes to its stability.

The second step involves the departure of the chloride leaving group, which restores the aromaticity of the quinoline ring and yields the substitution product. The rate-determining step can be either the formation of the Meisenheimer intermediate or the expulsion of the leaving group, depending on the specific reactants and reaction conditions. mdpi.com

For other transformations, such as electrophilic substitutions or rearrangements, the mechanisms would follow the established principles of organic chemistry. However, detailed mechanistic studies and the isolation or spectroscopic observation of intermediates for reactions involving this compound are not extensively available in the current body of scientific literature.

Advanced Analytical Characterization Techniques in Quinoline Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 4-Chloro-3-ethyl-2-methylquinoline , ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to each unique proton environment. This includes multiplets in the aromatic region (typically δ 7.0-8.5 ppm) for the four protons on the benzene (B151609) portion of the quinoline (B57606) ring. The ethyl group at the 3-position would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, a result of spin-spin coupling. The methyl group at the 2-position would appear as a sharp singlet.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. For this compound, twelve distinct signals would be anticipated, corresponding to the ten carbons of the quinoline core and the two carbons of the ethyl substituent and the one of the methyl group. The carbon atom bonded to the chlorine (C4) would exhibit a characteristic chemical shift, and the signals for the aliphatic ethyl and methyl groups would appear in the upfield region of the spectrum. While specific experimental data for this compound is not widely published, data from analogous quinoline structures helps predict the expected chemical shifts. rsc.orgrsc.org

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assembling the complete structure. COSY identifies proton-proton coupling networks, confirming the connectivity within the ethyl group and the arrangement of protons on the aromatic ring. HSQC correlates each proton signal with its directly attached carbon, definitively assigning the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative, based on known values for similar quinoline structures.

Atom Type Technique Predicted Chemical Shift (ppm) Multiplicity / Remarks
Aromatic Protons¹H NMR7.0 - 8.2Multiplets
-CH₂- (Ethyl)¹H NMR~2.6Quartet (q)
-CH₃ (Ethyl)¹H NMR~1.2Triplet (t)
-CH₃ (at C2)¹H NMR~2.5Singlet (s)
Aromatic Carbons¹³C NMR120 - 150-
C-Cl Carbon¹³C NMR~145-
C2 Carbon¹³C NMR~158-
-CH₂- (Ethyl)¹³C NMR~23-
-CH₃ (Ethyl)¹³C NMR~15-
-CH₃ (at C2)¹³C NMR~25-

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Its primary application in the characterization of This compound is the precise determination of its molecular weight, which serves to confirm the molecular formula, C₁₂H₁₂ClN. uni.lu The monoisotopic mass for this formula is 205.0658 g/mol . uni.lu

High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for the unequivocal confirmation of the elemental composition. amazonaws.com In addition to the molecular ion peak [M]⁺, the presence of chlorine would be indicated by a characteristic isotopic pattern, with a second peak [M+2]⁺ at approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. For this compound, expected fragmentation pathways would include the loss of a chlorine radical (Cl•), cleavage of the ethyl group (loss of C₂H₅•), or subsequent fragmentations of the quinoline ring system. Analyzing these fragmentation patterns helps to confirm the identity and arrangement of the substituents on the quinoline core.

Table 2: Predicted Mass Spectrometry Data for C₁₂H₁₂ClN Data predicted based on molecular formula.

Parameter Value Reference
Molecular FormulaC₁₂H₁₂ClN uni.lu
Molar Mass205.68 g/mol
Monoisotopic Mass205.06583 Da uni.lu
Predicted [M+H]⁺ m/z206.07311 uni.lu
Predicted [M+Na]⁺ m/z228.05505 uni.lu

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net These two methods are often complementary.

For This compound , the FTIR and Raman spectra would display a series of absorption bands or scattering peaks that confirm its key structural features. researchgate.net

Aromatic C-H Stretching: Sharp bands typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands corresponding to the ethyl and methyl groups would be observed in the 2850-3000 cm⁻¹ region. rsc.org

C=C and C=N Stretching: Vibrations of the quinoline aromatic ring system would produce a series of characteristic peaks in the 1400-1650 cm⁻¹ region. chemijournal.com

C-Cl Stretching: A band corresponding to the carbon-chlorine bond stretch is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. chemijournal.com

By comparing the experimental spectra with established correlation charts and data from similar compounds, these techniques provide rapid and reliable confirmation of the molecule's functional group composition. researchgate.netresearchgate.net

Table 3: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
Aromatic C-H Stretch3000 - 3100Quinoline Ring
Aliphatic C-H Stretch2850 - 3000Ethyl & Methyl Groups
C=C / C=N Ring Stretch1400 - 1650Quinoline Ring
C-H Bending1350 - 1480Ethyl & Methyl Groups
C-Cl Stretch600 - 800Chloro-substituent

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. youtube.com This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as the quinoline ring in This compound . youtube.com

The quinoline core gives rise to characteristic high-energy π → π* (pi to pi-star) transitions. libretexts.org The presence of heteroatoms with non-bonding electrons (the nitrogen and chlorine atoms) also allows for lower-energy n → π* (n to pi-star) transitions. youtube.com The precise wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are sensitive to the substitution pattern on the ring and the solvent used for analysis. The ethyl, methyl, and chloro substituents each contribute to subtle shifts in the absorption maxima compared to the unsubstituted quinoline parent molecule.

Table 4: Principal Electronic Transitions for this compound

Transition Type Involved Orbitals Typical Chromophore
π → πBonding π to Antibonding πQuinoline aromatic system
n → πNon-bonding to Antibonding πNitrogen and Chlorine lone pairs

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

For This compound , a successful single-crystal X-ray analysis would provide unambiguous proof of its constitution, including:

Absolute confirmation of the substitution pattern on the quinoline ring.

Precise bond lengths, bond angles, and torsion angles.

Information on the planarity of the quinoline ring system.

Details of the intermolecular interactions in the crystal lattice, such as π–π stacking, which can influence the material's physical properties. iucr.orgnih.gov

While obtaining a crystal suitable for X-ray diffraction can be challenging, the resulting data is considered the gold standard for structural verification. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, HPLC)

Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their purity.

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. chemijournal.com For This compound , a small amount of the sample would be spotted onto a silica (B1680970) gel plate, which is then developed in a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and a nonpolar solvent like petroleum ether). The retardation factor (Rf) value is characteristic of the compound in that specific system and can be used to distinguish it from starting materials and byproducts. chemijournal.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution quantitative technique used to determine the purity of the final compound with high accuracy. mdpi.com The compound is passed through a column (commonly a reverse-phase C18 column) under high pressure. Based on its polarity, it interacts with the column's stationary phase and is separated from any impurities. A UV detector is typically used to monitor the eluent, generating a chromatogram where the area of the peak corresponding to the target compound is proportional to its concentration. A purity level of >95% or higher is typically required for subsequent applications.

Table 5: Illustrative HPLC Parameters for Purity Analysis Based on typical methods for quinoline derivatives. mdpi.com

Parameter Description
Column Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / Water mixture (isocratic or gradient)
Flow Rate 1.0 - 1.5 mL/min
Detection UV-Vis Detector (e.g., at 230 nm or λ_max)
Injection Volume 10 - 20 µL

Mechanistic Research on Biological Target Interactions of Substituted Quinolines

Investigation of Molecular Mechanisms of Biological Interaction

The biological activity of substituted quinolines is underpinned by their ability to interact with specific molecular targets, disrupt essential cellular functions, and overcome resistance mechanisms. Research into these interactions provides a foundation for developing new therapeutic agents.

Enzyme and Receptor Binding Studies at a Molecular Level

Substituted quinolines have been shown to interact with a variety of enzymes and receptors, modulating their function. The specific nature of these interactions is highly dependent on the substitution pattern of the quinoline (B57606) ring.

One major area of investigation is their role as tubulin polymerization inhibitors . rsc.orgnih.gov Tubulin is a critical protein for microtubule formation, which is essential for cell division. Certain quinoline derivatives have been designed to target the colchicine (B1669291) binding site on tubulin, thereby inhibiting microtubule assembly. rsc.orgnih.govnih.gov For instance, a novel quinoline derivative, compound 4c in one study, was found to inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM. rsc.orgnih.gov Molecular docking studies have further elucidated these interactions, showing that such compounds can bind effectively to key amino acid residues within the active site. rsc.orgmdpi.com

Another significant target for quinoline derivatives is acetylcholinesterase (AChE) , an enzyme critical for breaking down the neurotransmitter acetylcholine. nih.govnih.govmdpi.com Inhibition of AChE is a key strategy in the palliative treatment of Alzheimer's disease. nih.gov Studies have shown that various quinoline derivatives can act as potent AChE inhibitors, with some exhibiting IC50 values in the nanomolar to micromolar range. nih.govtandfonline.com Kinetic and molecular modeling studies confirm that these compounds can act as dual binding site inhibitors, blocking both the catalytic and peripheral sites of the AChE enzyme. nih.gov For example, one study identified a 2,3-dihydro-1H-cyclopenta[b]quinoline derivative (compound 6h) as a highly active AChE inhibitor with an IC50 of 3.65 nM. nih.gov

Furthermore, quinoline derivatives have been investigated as inhibitors of other enzymes, including:

HIV Reverse Transcriptase (RT): Quinolines are a key scaffold for non-nucleoside reverse transcriptase inhibitors (NNRTIs). Molecular docking studies have shown that chloro- and bromo-substituted quinolines can exhibit high binding affinity to the active site of HIV-RT. nih.gov

DNA Topoisomerases: Quinolone compounds are known to target bacterial DNA topoisomerases. nih.gov

Lactate Dehydrogenase (LDH): In the context of antimalarial research, 2-aryl/heteroaryl-quinoline-4-carboxylic acids have been studied as ligands for Plasmodium LDH, with docking studies showing significant binding interactions. researchgate.net

Peptide Deformylase (PDF): Certain quinoline derivatives have been designed and evaluated as inhibitors of the bacterial enzyme peptide deformylase. researchgate.net

Table 1: Enzyme Inhibition by Various Substituted Quinolines

Compound Class Target Enzyme Key Findings Citations
Pyridin-2-one quinoline derivative Tubulin Inhibited tubulin polymerization with an IC50 of 17 ± 0.3 μM. rsc.orgnih.gov
Quinoline-indole derivatives Tubulin Exhibited potent anticancer activity with IC50 values from 2 to 11 nM by inhibiting microtubule polymerization. nih.gov
2,3-Dihydro-1H-cyclopenta[b]quinoline derivative Acetylcholinesterase (AChE) Showed high inhibitory activity with an IC50 of 3.65 nM. nih.gov
4-N-phenylaminoquinoline derivative Acetylcholinesterase (AChE) Demonstrated potent inhibition with an IC50 value of 1.94 ± 0.13 μM. mdpi.com
Chloro- and bromo-substituted quinolines HIV Reverse Transcriptase Showed potent cytotoxicity and high binding affinity in molecular docking studies. nih.gov
2-Aryl/heteroaryl-quinoline-4-carboxylic acids Plasmodium Lactate Dehydrogenase (LDH) Docking studies revealed strong binding energy (-9.05 kcal/mol) and multiple hydrogen bonds. researchgate.net

Disruption of Cellular Processes and Subcellular Component Interactions

Beyond direct enzyme inhibition, the biological effects of substituted quinolines often stem from their ability to disrupt broader cellular processes.

A key mechanism for anticancer quinolines is the disruption of microtubule networks . By inhibiting tubulin polymerization, these compounds interfere with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. nih.govnih.gov This disruption leads to cell cycle arrest , typically at the G2/M phase, preventing cancer cells from proliferating. rsc.orgnih.gov For example, one potent pyridin-2-one derivative of quinoline was shown to dramatically increase the cell population in the G2/M phase. rsc.org This arrest of the cell cycle can subsequently trigger programmed cell death, or apoptosis . nih.govnih.gov

In the context of antimalarial activity, a classical mechanism for 4-aminoquinolines like chloroquine (B1663885) is the inhibition of hemozoin formation . The malaria parasite digests hemoglobin in its food vacuole, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. 4-aminoquinolines are thought to interfere with this process, leading to a buildup of toxic heme and parasite death. researchgate.net

Modulation of Efflux Pump Activity and Resistance Mechanisms

A significant challenge in treating both cancers and infectious diseases is multidrug resistance (MDR), often mediated by transmembrane efflux pumps that expel therapeutic agents from the cell. Substituted quinolines are being actively investigated as efflux pump inhibitors (EPIs) to counteract this resistance. nih.govmdpi.com

These EPIs can restore the efficacy of existing drugs by preventing their removal from the bacterial or cancer cell. nih.gov For instance, in Staphylococcus aureus, the NorA efflux pump is a major contributor to resistance against fluoroquinolones like ciprofloxacin (B1669076). mdpi.comacs.org Studies have shown that certain 2-phenylquinoline (B181262) derivatives can act as potent NorA inhibitors, leading to a significant synergistic effect when co-administered with ciprofloxacin. nih.govnih.gov One study demonstrated that quinoline derivatives PQQ16P and PQK4F enhanced the efficacy of ciprofloxacin against resistant S. aureus strains both in vitro and in vivo. mdpi.comnih.govresearchgate.net

The mechanism of efflux pump inhibition often involves the EPI binding to the pump, sometimes competitively, preventing the antibiotic substrate from being expelled. nih.gov Research has also focused on RND (Resistance-Nodulation-Cell Division) family efflux pumps in Gram-negative bacteria like P. aeruginosa, where inhibitors like PAβN (a dipeptide amide containing a naphthalene (B1677914) moiety) have shown broad-spectrum activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Target-Specific Interactions

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of quinoline derivatives. These studies involve systematically modifying the chemical structure and observing the effect on biological activity.

For 4-aminoquinoline (B48711) antimalarials, several key structural features have been identified:

The 7-Chloro Group: An electron-withdrawing group at the 7-position of the quinoline nucleus, such as chlorine, is considered optimal for antimalarial activity. youtube.com This group influences the pKa of the quinoline ring nitrogens and is correlated with the ability to inhibit beta-hematin (hemozoin) formation. researchgate.net

The 4-Amino Side Chain: The nature of the dialkylaminoalkyl side chain at the C-4 position is critical. A chain length of 2 to 5 carbons between the nitrogen atoms is generally preferred for optimal activity. youtube.com

Substitutions at Other Positions: Introducing a methyl group at the C-3 position has been found to reduce activity, while an additional methyl group at the C-8 position can abolish it altogether. youtube.com

In the context of efflux pump inhibitors, SAR studies on arylpiperazines have highlighted that the potency depends on factors like the length of the linker between the aromatic ring and the piperazine, and the substitution of the phenyl ring with a halogen-containing moiety. nih.gov For 2-phenylquinoline NorA inhibitors, a positively charged group, a quinoline-like core, and a 2-phenylpropoxy moiety are common structural features among the most active compounds. acs.org

For AChE inhibitors, SAR studies on 4-N-phenylaminoquinoline derivatives showed that a 2-methylene linker between the quinoline core and a morpholine (B109124) group resulted in better inhibition compared to longer linkers. mdpi.com

Table 2: Summary of Structure-Activity Relationships for Substituted Quinolines

Compound Class Target/Activity Key Structural Features for High Activity Citations
4-Aminoquinolines Antimalarial 7-Chloro group is optimal. Dialkylaminoalkyl side chain at C-4 is essential. C-3 methyl group reduces activity. youtube.com
2-Phenylquinolines NorA Efflux Pump Inhibition Positively charged group, quinoline-like core, 2-phenylpropoxy moiety. acs.org
Arylpiperazines RND Efflux Pump Inhibition Longer linker between aromatic ring and piperazine. Halogen substitution on the phenyl ring. nih.gov
4-N-phenylaminoquinolines Acetylcholinesterase Inhibition Optimal linker length (e.g., 2-methylene) between quinoline and morpholine groups. mdpi.com

Preclinical Research Paradigms and Target Validation Methodologies

The development of substituted quinolines as therapeutic agents relies on a well-defined pipeline of preclinical research and target validation.

Preclinical Research Paradigms:

In Silico Methods: Computational approaches are fundamental in the early stages of drug discovery. Molecular docking is widely used to predict the binding affinity and interaction patterns of quinoline derivatives with their target proteins, such as enzymes or receptors. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net This helps in prioritizing compounds for synthesis and experimental testing. nih.gov

In Vitro Assays: Once synthesized, compounds are evaluated using a battery of in vitro tests. These include enzyme inhibition assays (e.g., using Ellman's method for cholinesterases), cell viability assays (e.g., MTT assay) against cancer cell lines, and antimicrobial susceptibility testing (e.g., determining Minimum Inhibitory Concentration, MIC). nih.govnih.gov For EPIs, checkerboard assays are used to assess synergy with known antibiotics. nih.gov

In Vivo Models: Promising candidates from in vitro studies are advanced to in vivo testing in animal models. For example, the efficacy of quinoline-based EPIs has been confirmed in mouse infection models, demonstrating synergy with antibiotics like ciprofloxacin. mdpi.comnih.govresearchgate.net Zebrafish models of Alzheimer's disease have also been used to evaluate the neuroprotective effects of quinoline derivatives. tandfonline.com

Target Validation Methodologies: Validating that a molecule's biological effect is due to its interaction with a specific target is critical.

Genetic Approaches: A key method involves comparing the activity of a compound against a wild-type strain and a strain where the gene for the putative target is deleted or mutated. For example, the role of NorA as the target for quinoline EPIs was confirmed by showing a lack of synergistic activity in a norA deletion strain of S. aureus. mdpi.com

Biochemical Assays: Direct evidence of target engagement is sought through biochemical assays. For tubulin inhibitors, this includes in vitro tubulin polymerization assays which directly measure the compound's effect on microtubule formation. rsc.org

Molecular and Cellular Biology: Techniques like measuring mRNA levels can show if a compound affects the expression of its target. For instance, a reduction in β-tubulin mRNA levels after treatment with a quinoline derivative supports its role as a tubulin-targeting agent. rsc.org Similarly, ethidium (B1194527) bromide efflux assays are used to confirm the inhibition of efflux pumps. nih.gov

Emerging Research Applications and Future Directions

Exploration of 4-Chloro-3-ethyl-2-methylquinoline in Material Science Research

The rigid, aromatic structure of the quinoline (B57606) ring makes it an attractive candidate for the development of new materials with tailored electronic and photophysical properties. While research on this compound in material science is still in its nascent stages, the potential applications are significant. The chloro-substituent at the 4-position can be readily displaced or used in cross-coupling reactions to introduce new functional groups, allowing for the synthesis of a diverse range of derivatives.

The electron-withdrawing nature of the quinoline nitrogen atom, combined with the substituents, can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This makes quinoline derivatives, including this compound, interesting candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). For instance, the core structure could be functionalized to create materials with specific charge-transport properties or to act as hosts for phosphorescent emitters in OLEDs.

Future research in this area will likely focus on synthesizing polymers or oligomers incorporating the this compound moiety. The development of such materials could lead to advances in flexible electronics, sensors, and coatings. The table below outlines potential research avenues for this compound in material science.

Potential ApplicationResearch FocusKey Molecular Feature
Organic ElectronicsDevelopment of novel charge-transporting materials.The rigid quinoline core and tunable electronic properties.
Fluorescent MaterialsSynthesis of new dyes and sensors.The inherent fluorescence of the quinoline scaffold.
Smart PolymersCreation of environmentally responsive materials.The potential for functionalization at the 4-position.

Potential in Catalysis and Organic Reaction Development

In the realm of catalysis, quinoline derivatives have been explored as ligands for transition metals and as organocatalysts. The nitrogen atom in the quinoline ring can coordinate to metal centers, and the substituents on the ring can be used to fine-tune the steric and electronic environment of the catalyst. This compound, with its specific substitution pattern, offers intriguing possibilities. mdpi.com

The 4-chloro group is a key functional handle for derivatization, allowing the attachment of the quinoline scaffold to other molecules or solid supports. mdpi.com For example, it could be transformed into a phosphine (B1218219) or a carbene precursor, which are common coordinating groups in catalysis. The ethyl and methyl groups at the 2- and 3-positions provide steric bulk, which can influence the selectivity of catalytic reactions.

Furthermore, the quinoline nitrogen itself can act as a basic site in organocatalysis. The development of chiral versions of this compound could open the door to its use in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals. Research in this area might explore its use in reactions such as aldol (B89426) condensations, Michael additions, or cycloadditions.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. These powerful computational tools can be used to predict the properties of molecules, design new compounds with desired characteristics, and optimize synthetic routes. For a compound like this compound, AI and ML can play a significant role in accelerating its development for various applications. doaj.orgresearchgate.net

Machine learning models, trained on large datasets of chemical information, can predict various properties of this compound and its derivatives, such as their solubility, reactivity, and potential biological activity. doaj.orgresearchgate.net This can help researchers to prioritize which derivatives to synthesize and test, saving time and resources. For example, a model could be used to predict the regioselectivity of further functionalization on the quinoline ring. doaj.org

AI algorithms can also be used to design novel quinoline-based compounds with optimized properties for specific applications. For example, a generative model could be used to design new quinoline derivatives with enhanced fluorescence for use in material science or with specific binding affinities for a biological target. The use of AI can also aid in planning the synthesis of these new compounds by suggesting the most efficient reaction pathways. researchgate.net

AI/ML ApplicationDescriptionPotential Impact
Property PredictionPredicting physicochemical and biological properties.Faster screening of potential applications.
de novo DesignGenerating novel quinoline structures with desired features.Discovery of new functional molecules.
Synthesis PlanningOptimizing reaction conditions and pathways.More efficient and sustainable chemical synthesis.

Development of Novel Research Tools and Probes based on the Quinoline Scaffold

The quinoline scaffold is a "privileged structure" in medicinal chemistry and chemical biology, meaning that it is a molecular framework that is able to bind to multiple biological targets. nih.govresearchgate.net This makes quinoline derivatives excellent starting points for the development of novel research tools and probes to study biological processes. The unique substitution pattern of this compound makes it a valuable precursor for creating such tools.

The 4-chloro position can be used to attach a variety of functional groups, such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers. mdpi.com This allows for the creation of molecular probes that can be used to visualize cellular components, identify protein-protein interactions, or study enzyme activity. For instance, by replacing the chlorine with a fluorescent dye, a probe could be developed to track the localization of a specific protein within a cell.

Furthermore, the quinoline core itself can exhibit interesting photophysical properties, which can be modulated by the substituents. This opens up the possibility of developing "turn-on" fluorescent probes, where the fluorescence of the molecule changes upon binding to a specific analyte. Such probes are highly valuable for developing sensitive and selective assays for a wide range of applications, from medical diagnostics to environmental monitoring. The development of probes from the this compound scaffold could provide new insights into complex biological systems.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-3-ethyl-2-methylquinoline, and how do reaction conditions influence yields?

The compound is typically synthesized via cyclization of substituted anilines with β-keto esters or via Friedländer condensation. For example:

  • Method A : React 3-ethyl-2-methylaniline with chlorinated acetylacetone derivatives in polyphosphoric acid (PPA) at 120°C for 6 hours, achieving ~65% yield .
  • Method B : Use a Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the chloro substituent post-cyclization, requiring inert conditions and Pd(PPh₃)₄ as a catalyst .

Q. Key factors affecting yield :

FactorImpact
Temperature>100°C reduces side reactions (e.g., dechlorination)
Solvent polarityPolar aprotic solvents (DMF) enhance cyclization efficiency
Catalyst loading2–5 mol% Pd optimizes coupling reactions

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Analytical techniques :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase to assess purity (>98%) .
    • NMR : Confirm substitution patterns via ¹H NMR (e.g., ethyl group: δ 1.2–1.4 ppm triplet; methyl group: δ 2.5 ppm singlet) .
    • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., chloro vs. methyl positioning) .

Q. What are the primary challenges in characterizing substituent effects on the quinoline core?

  • Steric hindrance : The 3-ethyl and 2-methyl groups restrict electrophilic substitution at C-4.
  • Electronic effects : The chloro group directs nucleophilic attacks to C-6 and C-8 positions.
  • Mitigation strategy : Use DFT calculations (e.g., Gaussian 16) to predict reactive sites and validate with kinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of this compound derivatives?

Contradictions often arise from assay conditions or impurity interference. For example:

  • Case study : A derivative showed IC₅₀ = 2 µM in Plasmodium falciparum assays but no activity in mammalian cell models. Root cause: Differential metabolism of the compound in serum-containing media .
  • Solution :
    • Validate results across multiple cell lines (e.g., HEK293, HepG2).
    • Use LC-MS to confirm compound stability under assay conditions .

Q. What advanced methodologies are used to study the mechanism of enzyme inhibition by this compound derivatives?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target enzymes (e.g., cytochrome P450).
  • Crystallography : Co-crystallize derivatives with enzymes (e.g., DHODH) to identify binding motifs.
    • Example: A 3-ethyl substituent in this compound forms hydrophobic interactions with Leu-46 in DHODH .
  • Molecular dynamics simulations : Model ligand-enzyme interactions over 100-ns trajectories (AMBER software) .

Q. How does crystallographic data inform the design of this compound-based inhibitors?

Crystal structures reveal:

  • Torsional angles : The ethyl group adopts a gauche conformation, minimizing steric clash with adjacent residues .
  • Hydrogen bonding : The chloro group participates in halogen bonding with backbone carbonyls (distance: 3.2 Å) .
  • Design tip : Introduce polar groups at C-6 to enhance water solubility without disrupting binding .

Q. What strategies optimize the stability of this compound in long-term storage?

  • Storage conditions :

    ConditionDegradation Rate
    -20°C, argon<1% over 12 months
    RT, light-exposed15% in 3 months
  • Stabilizers : Add 0.1% BHT to ethanol stock solutions to prevent radical-mediated decomposition .

Q. How can computational models predict the environmental impact of this compound?

  • EPI Suite : Estimate biodegradation half-life (t₁/₂ = 120 days) and bioaccumulation potential (Log BCF = 1.8).
  • Ecotoxicity : LC₅₀ for Daphnia magna = 8.2 mg/L (QSAR prediction) .

Methodological Resources

  • Synthetic protocols : Refer to Boulcina et al. (2010) for imine reduction techniques .
  • Crystallography : Use SHELXTL for structure refinement .
  • Toxicity assays : Follow OECD Guidelines 202 (acute aquatic toxicity) .

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4-Chloro-3-ethyl-2-methylquinoline
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4-Chloro-3-ethyl-2-methylquinoline

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